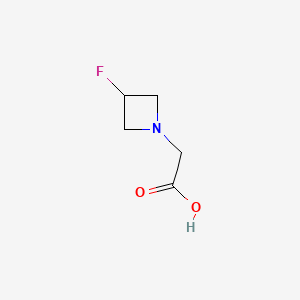
4-Fluoro-5-formyl-2-(trifluoromethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-5-formyl-2-(trifluoromethyl)benzoic acid is a benzoic acid derivative characterized by the presence of fluoro, formyl, and trifluoromethyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-formyl-2-(trifluoromethyl)benzoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and reagents to ensure the correct positioning of the substituents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-5-formyl-2-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: 4-Fluoro-5-carboxy-2-(trifluoromethyl)benzoic acid.
Reduction: 4-Fluoro-5-hydroxymethyl-2-(trifluoromethyl)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-5-formyl-2-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique substituents.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-Fluoro-5-formyl-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The formyl group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-2-(trifluoromethyl)benzoic acid: Similar structure but lacks the formyl group.
2-Fluoro-4-(trifluoromethyl)benzoic acid: Different positioning of the fluoro and trifluoromethyl groups.
4-(Trifluoromethyl)benzoic acid: Lacks both the fluoro and formyl groups
Uniqueness
4-Fluoro-5-formyl-2-(trifluoromethyl)benzoic acid is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential biological activity. The presence of both electron-withdrawing (fluoro and trifluoromethyl) and electron-donating (formyl) groups allows for versatile chemical transformations and interactions .
Eigenschaften
Molekularformel |
C9H4F4O3 |
|---|---|
Molekulargewicht |
236.12 g/mol |
IUPAC-Name |
4-fluoro-5-formyl-2-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C9H4F4O3/c10-7-2-6(9(11,12)13)5(8(15)16)1-4(7)3-14/h1-3H,(H,15,16) |
InChI-Schlüssel |
KSRMPFPPEJTXIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1C(=O)O)C(F)(F)F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-3,7-dimethyl-purine-2,6-dione](/img/structure/B14022834.png)

![2-(2,3-Difluorophenyl)-2-methyl-[1,3]dioxolane](/img/structure/B14022840.png)



![O2-tert-butyl O4-methyl (1R,4S,5R)-2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate](/img/structure/B14022899.png)


![2,3-Dihydro-naphto[1,8-bc]pyran-2-one](/img/structure/B14022921.png)

